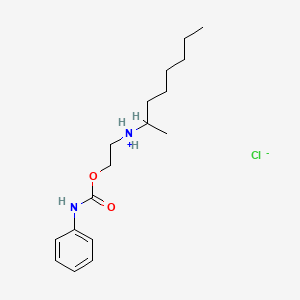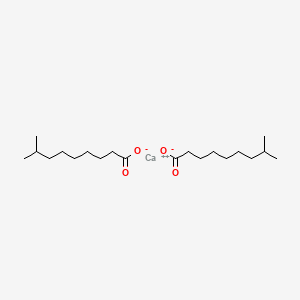
Calcium isodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium isodecanoate is a chemical compound with the molecular formula C20H38CaO4. It is a calcium salt of isodecanoic acid, which is a branched-chain fatty acid. This compound is used in various industrial applications due to its unique properties, such as its ability to act as a lubricant and stabilizer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium isodecanoate can be synthesized through the reaction of isodecanoic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the isodecanoic acid is neutralized by the calcium hydroxide, forming this compound and water. The reaction can be represented as follows:
2 C10H20O2+Ca(OH)2→Ca(C10H19O2)2+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by mixing isodecanoic acid with calcium oxide or calcium hydroxide under controlled temperature and pressure conditions. The mixture is then heated to facilitate the reaction, and the resulting product is purified through filtration and drying processes.
Análisis De Reacciones Químicas
Types of Reactions
Calcium isodecanoate primarily undergoes substitution reactions due to the presence of the carboxylate group. It can react with various reagents to form different products.
Common Reagents and Conditions
Acids: this compound reacts with strong acids like hydrochloric acid to release isodecanoic acid and form calcium chloride.
Bases: It can react with strong bases, although this is less common due to its already basic nature.
Oxidizing Agents: Under certain conditions, this compound can be oxidized to form various oxidation products, although this is not a typical reaction.
Major Products
The major products formed from the reactions of this compound include isodecanoic acid (when reacting with acids) and calcium salts of other acids (when reacting with different carboxylic acids).
Aplicaciones Científicas De Investigación
Calcium isodecanoate has several applications in scientific research and industry:
Chemistry: It is used as a stabilizer in the production of polymers and plastics, helping to improve their thermal stability and mechanical properties.
Biology: In biological research, this compound can be used as a source of calcium ions in various biochemical assays.
Medicine: While not commonly used directly in medicine, this compound can be a component in certain pharmaceutical formulations where calcium ions are required.
Industry: It is widely used as a lubricant and corrosion inhibitor in the manufacturing of metal products and machinery.
Mecanismo De Acción
The mechanism of action of calcium isodecanoate involves the release of calcium ions (Ca2+) when it dissociates in solution. These calcium ions can interact with various molecular targets, including enzymes and cellular membranes, influencing biochemical pathways and cellular functions. The carboxylate group of isodecanoic acid can also interact with metal ions, forming stable complexes that can affect the solubility and reactivity of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.
Calcium oleate: Similar in structure but derived from oleic acid, used in similar applications.
Calcium palmitate: Derived from palmitic acid, used in cosmetics and pharmaceuticals.
Uniqueness
Calcium isodecanoate is unique due to its branched-chain structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. This branching can affect its solubility, melting point, and reactivity, making it suitable for specific industrial applications where other calcium salts may not perform as well.
Propiedades
Número CAS |
84195-97-1 |
|---|---|
Fórmula molecular |
C20H38CaO4 |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
calcium;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Ca/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
Clave InChI |
IJLZZQNBVXXIBD-UHFFFAOYSA-L |
SMILES canónico |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



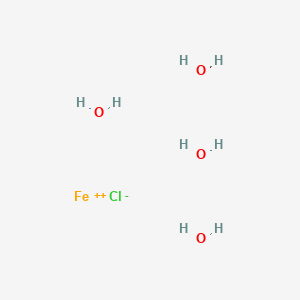

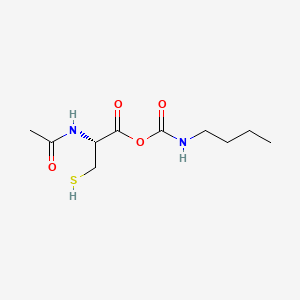
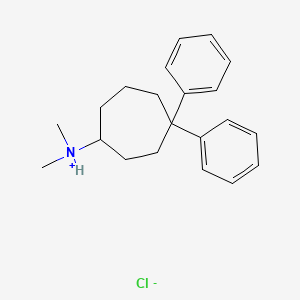
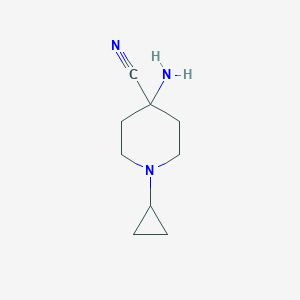
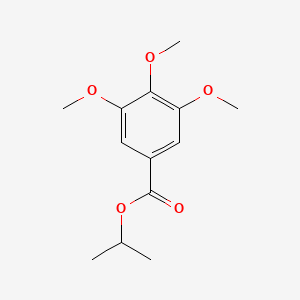
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
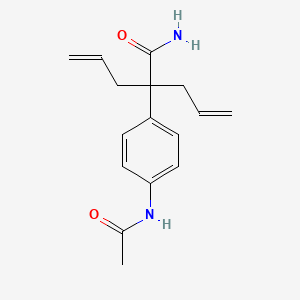
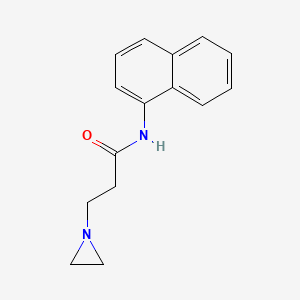

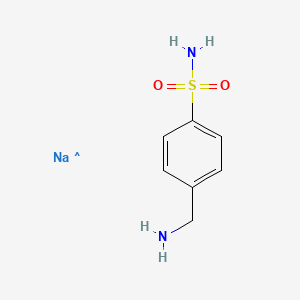
![2,3,6,7,8,9-Hexahydrobenzo[g][1,4]benzodioxine-6-carboxylic acid](/img/structure/B13773338.png)
